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Core Research Findings

Get Quote

This study investigated the noncovalent interactions in the phenyl vinyl ether (PVE)-methanol complex

using a multi-spectroscopic approach combined with quantum-chemical calculations [1]. The research aimed

to identify the preferred binding site of methanol to the PVE molecule, which presents three competing

docking sites [1].

The following table summarizes the experimentally observed isomers and their key spectroscopic signatures:

Isomer

Name Binding Motif Population Observed By Key Experimental Evidence
OH---0 Methanol O-H Major FTIR & Rotational Strong red-shift of O-H stretch
bonded to ether isomer Spectroscopy [1] (Av~ -60 cm™1); Definitive
oxygen rotational constants [1]
OH--1t Methanol O-H Minor Rotational Distinct set of rotational
(Phenyl) bonded to phenyl isomer Spectroscopy only constants [1]
ring Ti-system [1]
OH--1t Methanol O-H Not - (Calculations -
(Vinyl) bonded to vinyl observed show it is less
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Isomer
Name

Binding Motif Population Observed By Key Experimental Evidence

group Tt-system stable) [1]

Experimental Protocols & Methodologies

The experimental strength of this study lies in its multi-spectroscopic approach, conducted on isolated

molecular aggregates in a molecular beam to allow direct comparison with gas-phase calculations [1]. The

following diagram illustrates the workflow for identifying the isomers:

(PVE + MeOH Mixture)

Vibrational Shift DataRotational Constant Data Isomer-Specific Data

Confirms Confirms
OH---O Isomer \OH---n(Phenyl) Isomer
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Experimental workflow for isomer identification.

Detailed Methodologies

e FTIR Spectroscopy: Used a pulsed supersonic expansion synchronized with a Bruker IFS 66 v/s
spectrometer to record vibrational spectra in the O-H stretching region, identifying the major isomer

based on its red-shifted O-H stretch [1].

¢ IR/UV and UVI/IRIUV Spectroscopy: Conducted in a molecular beam apparatus with a time-of-flight
mass spectrometer, employing tunable laser systems for isomer-specific detection and confirmation
that the OH---O structure is dominant in the electronically excited (S1) state [1].

¢ Rotational (CP-FTMW) Spectroscopy: Performed using a chirped-pulse Fourier transform
microwave spectrometer (2—8 GHz) to provide precise rotational constants for the ground-state
isomers, enabling unambiguous structural determination and revealing the minor OH---1t(phenyl)

isomer [1].

Quantitative Data for Theory Benchmarking

The study highlights that correctly predicting the energetic order of these isomers is challenging for theory.

The following table compares calculated binding energies and O-H stretching frequency shifts with

experimental values:

OH O OH"'T[ OH"'T[
. (Phenyl) (Vinyl) .
Computational Isomer . Agrees with
Isomer Isomer Predicted Order )
Method Energy Experiment?
e Energy Energy
(cm™) (cm™)
Experiment 0 (by +~70 (less Not OH:---0 > —
(Reference) definition) stable) observed OH:---1t(Phenyl) >
OH---1t(Vinyl)

| LCCSD(T0)-F12 (Sophisticated coupled cluster) | 0 | +~70 | +~150 | OH-+-O > OH--m(Phenyl) >
OH:n(Vinyl) | Yes | | DFT-D3 (Dispersion-corrected DFT) | 0 | - (Lower energy) | - | OH-n(Phenyl) >
OH---O | No | | Other DFT/SCS-CC2 (Various methods) | — | — | — | Incorrect | No |
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Conclusion and Significance

This research established the PVE—methanol complex as a benchmark system for quantum chemistry,
demonstrating that only high-level local coupled cluster methods like LCCSD(T0)-F12 could correctly
predict the subtle energetic balance between hydrogen bonding and dispersion interactions [1]. The study
provides:

¢ Quantitative experimental data on isomer structures and energetics.

¢ A challenging test case for evaluating theoretical methods.
¢ Methodologies for analyzing complex molecular interactions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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